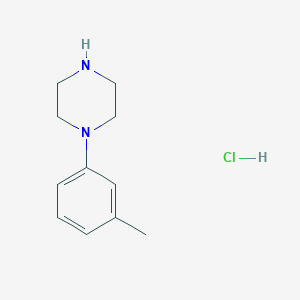
8-Oxopseudopalmatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxopseudopalmatine is a chemical compound with the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol It is a derivative of the protoberberine alkaloid family, known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxopseudopalmatine can be achieved through various methods. One notable approach involves the Catellani reaction followed by an N-bromosuccinimide (NBS)-mediated cyclization . This method features mild reaction conditions, wide substrate scope, good step-economy, and scalability. Another method involves the reaction of phenylacetamides with oxalyl chloride and a Lewis acid , providing a high-yield entry to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Catellani reaction and NBS-mediated cyclization suggests potential for industrial application .
Análisis De Reacciones Químicas
Types of Reactions: 8-Oxopseudopalmatine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: This reaction can occur under conditions involving halogenating agents like N-bromosuccinimide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
8-Oxopseudopalmatine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Oxopseudopalmatine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
8-Oxopseudopalmatine can be compared with other similar compounds in the protoberberine alkaloid family, such as:
- Berberine
- Cularine
- Dactyllactone A
- Thalicarpine
- Thalicultratine C
Uniqueness: this compound stands out due to its unique structural features and the specific biological activities it exhibits.
Propiedades
Número CAS |
10211-78-6 |
|---|---|
Fórmula molecular |
C21H21NO5 |
Peso molecular |
0 |
Sinónimos |
8-Oxopseudopalmatine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1180829.png)
![methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B1180831.png)






